molecular formula C20H23N3O4S B2789767 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-benzylethanediamide CAS No. 896264-40-7

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-benzylethanediamide

Cat. No.: B2789767
CAS No.: 896264-40-7
M. Wt: 401.48
InChI Key: LGGYGFKBYLISSM-UHFFFAOYSA-N
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Description

N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-benzylethanediamide is a synthetic benzenesulfonamide derivative intended for research and development applications in a controlled laboratory environment. This compound is characterized by a molecular structure incorporating a benzenesulfonamide group linked to a pyrrolidine ring and an N'-benzylethanediamide moiety. Benzenesulfonamide analogs are investigated in various scientific fields. Current research explores their potential as inhibitors for specific enzymes, such as carbonic anhydrases and receptor tyrosine kinases like TrkA . Some benzenesulfonamide derivatives have shown promise in early-stage research for investigating antiproliferative effects in certain cell lines . The mechanism of action for this class of compounds often involves targeted interaction with enzyme active sites; for instance, the sulfonamide group can act as a zinc-binding ligand , while the extended structure allows for interaction with diverse regions of the target protein. Researchers value this compound as a building block or potential pharmacophore for developing novel biochemical probes. This product is exclusively intended for research purposes and is not designed for human or veterinary therapeutic or diagnostic use.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-benzyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-19(21-14-16-8-3-1-4-9-16)20(25)22-15-17-10-7-13-23(17)28(26,27)18-11-5-2-6-12-18/h1-6,8-9,11-12,17H,7,10,13-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGYGFKBYLISSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-benzylethanediamide typically involves the following steps:

    Formation of Pyrrolidine Derivative: The initial step involves the preparation of a pyrrolidine derivative, which can be achieved through the cyclization of appropriate precursors.

    Introduction of Benzenesulfonyl Group: The pyrrolidine derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Coupling with Benzylethanediamide: The final step involves coupling the benzenesulfonyl-pyrrolidine intermediate with benzylethanediamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-benzylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-benzylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-benzylethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Ethylenediamine/Amide Backbones

  • Benzathine Benzylpenicillin (CAS 1538-09-6) :
    • Structure : Contains an N,N'-dibenzylethylenediamine backbone complexed with penicillin.
    • Key Differences : The target compound replaces one benzyl group with a benzenesulfonyl-pyrrolidinylmethyl moiety, enhancing steric bulk and sulfonamide reactivity. Benzathine benzylpenicillin’s dibenzyl groups prioritize salt formation for solubility, whereas the target’s sulfonyl group may favor covalent interactions (e.g., enzyme inhibition).
    • Applications : Benzathine benzylpenicillin is a long-acting antibiotic; the target’s sulfonamide group could shift activity toward protease or kinase inhibition.

Sulfonamide-Containing Derivatives

  • 1-[(1R,2S,5R)-8-Phenylmenthoxycarbonyl]brassinin (K170) : Structure: Features a thiourea group linked to a menthol-derived substituent. K170’s menthyl group enhances lipophilicity, whereas the target’s benzyl and benzenesulfonyl groups balance hydrophobicity and polarity. Applications: K170 is studied for anticancer properties; the target’s amide/sulfonamide groups may align with protease inhibitor design.

Piperidine/Pyrrolidine-Based Compounds

  • N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide :
    • Structure : Piperidine ring with phenylethyl and phenyl substituents.
    • Key Differences : The target’s pyrrolidine ring is smaller (5-membered vs. piperidine’s 6-membered), affecting conformational flexibility. The phenylethyl group in the analog increases hydrophobicity, while the target’s benzenesulfonyl group introduces polar sulfonyl interactions.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications Reference
Target Compound Pyrrolidine Benzenesulfonyl, benzylethanediamide Sulfonamide, amide Enzyme inhibition
Benzathine Benzylpenicillin Ethylenediamine Dibenzyl, penicillin Amide, thia-azabicyclo Antibiotic
K170 (Brassinin analog) Thiourea 8-Phenylmenthoxycarbonyl Thiourea, ester Anticancer research
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide Piperidine Phenylethyl, phenyl Amide CNS receptor modulation

Research Findings and Implications

  • Solubility and Bioavailability : The target compound’s benzenesulfonyl group may improve aqueous solubility compared to purely hydrophobic analogs like K170, though this depends on formulation .
  • Synthetic Challenges : Unlike benzathine benzylpenicillin, which is a salt, the target compound’s synthesis requires precise sulfonylation and amide coupling steps, similar to methods described for K170 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-benzylethanediamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and amidation steps. For example:

Sulfonylation : React pyrrolidine derivatives with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the sulfonylated intermediate .

Amidation : Couple the intermediate with benzylethanediamide using coupling agents like HATU or EDCI in anhydrous DCM, with DIPEA as a base .

  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize temperature and solvent polarity to avoid side reactions (e.g., over-sulfonylation). Purify via column chromatography (silica gel, EtOAc/hexane gradient) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm stereochemistry (e.g., pyrrolidine ring conformation) and substituent positions via ¹H/¹³C NMR. Compare chemical shifts with analogous sulfonamide-pyrrolidine derivatives .
  • Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₁H₂₅N₃O₄S) and detect impurities .
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the benzenesulfonyl and ethanediamide moieties .

Q. What preliminary assays are suitable for screening its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against serine proteases or kinases (e.g., trypsin-like enzymes) using fluorogenic substrates. IC₅₀ values can indicate potency .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) to assess membrane permeability in HEK293 or HeLa cells .
  • Control Experiments : Include known inhibitors (e.g., leupeptin for proteases) and vehicle controls to validate assay specificity .

Advanced Research Questions

Q. How does the compound interact with target enzymes at the molecular level?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., thrombin). Focus on sulfonamide-pyrrolidine interactions with catalytic residues (e.g., His57 in serine proteases) .
  • Kinetic Studies : Perform Michaelis-Menten analyses to determine inhibition mechanism (competitive/uncompetitive). Measure KiK_i values using Lineweaver-Burk plots .
  • Mutagenesis : Engineer enzyme variants (e.g., Ala substitutions at binding sites) to confirm critical interaction points .

Q. What strategies resolve contradictions in activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays for functional activity .
  • Impurity Profiling : Analyze batch-to-batch variability via LC-MS to rule out synthetic byproducts (e.g., des-benzyl derivatives) .
  • Physicochemical Analysis : Measure solubility and stability (e.g., pH-dependent degradation) that may affect in vitro vs. in vivo results .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace benzyl with 4-fluorobenzyl) to probe steric/electronic effects .
  • Pharmacophore Mapping : Identify critical motifs (e.g., sulfonamide’s H-bond donor capacity) using 3D-QSAR models .
  • Off-Target Screening : Use kinase/protease panels to assess selectivity. Prioritize analogs with >10-fold selectivity over non-target enzymes .

Q. What advanced techniques optimize synthetic scalability without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous sulfonylation steps to enhance reproducibility and reduce reaction time .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent ratio, catalyst loading) to maximize yield and minimize byproducts .
  • Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) for amidation to improve safety and ease of purification .

Q. How can researchers address solubility limitations in biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤5% v/v) to maintain compound solubility without inducing cellular toxicity .
  • Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability in in vivo models .

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